molecular formula C15H15ClN2O2 B3074414 N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide CAS No. 1019629-35-6

N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide

Cat. No.: B3074414
CAS No.: 1019629-35-6
M. Wt: 290.74 g/mol
InChI Key: REYDWIWBNAHRIB-UHFFFAOYSA-N
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Description

N-{4-[(5-Chloro-2-hydroxybenzyl)amino]phenyl}acetamide is a synthetic acetamide derivative characterized by a central phenyl ring substituted with a (5-chloro-2-hydroxybenzyl)amino group and an acetamide moiety.

Properties

IUPAC Name

N-[4-[(5-chloro-2-hydroxyphenyl)methylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-8,17,20H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYDWIWBNAHRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide typically involves the reaction of 5-chloro-2-hydroxybenzylamine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of a quinone derivative, while reduction may yield a hydroxy derivative.

Scientific Research Applications

N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS/Reference) Molecular Weight (g/mol) Key Substituents Functional Groups logP (Predicted)
Target Compound ~295.7* 5-Chloro-2-hydroxybenzylamino Acetamide, hydroxyl, aromatic amine ~2.1
N-[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]acetamide 274.71 Benzoxazole, chloro Acetamide, heterocycle ~3.0
N-(5-Chloro-2-hydroxyphenyl)-2-[(4-methylbenzenesulfonyl)amino]acetamide 354.8 Sulfonamide, chloro, hydroxyl Acetamide, sulfonamide ~2.5
N-(5-chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide 426.3 Sulfonamide, chloro, methyl Acetamide, sulfonyl, alkyl ~3.7
N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]phenyl]acetamide 426.25 Azo, nitro, chloro Acetamide, azo, nitro ~4.2

*Calculated based on assumed formula C₁₅H₁₄ClN₂O₂.

Key Observations :

  • Hydroxyl vs. Benzoxazole : The hydroxyl group in the target compound enhances hydrophilicity (lower logP) compared to the benzoxazole analog, which is more lipophilic due to its heterocyclic aromatic system .
  • Sulfonamide Analogs : Compounds with sulfonamide groups (e.g., ) exhibit higher molecular weights and increased metabolic stability but may suffer from reduced aqueous solubility.
  • Azo Derivatives : The azo group (N=N) in introduces conjugation and photochemical reactivity, absent in the target compound, which could limit its stability under light exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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